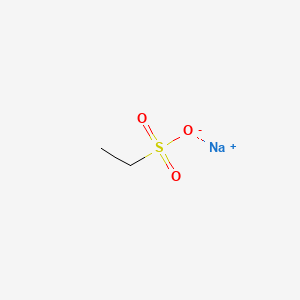
2-Phenylcyclobutanone
Overview
Description
2-Phenylcyclobutanone is a chemical compound with the molecular formula C10H10O and a molecular weight of 146.19 . It is a powder in its physical form .
Molecular Structure Analysis
The InChI code for 2-Phenylcyclobutanone is 1S/C10H10O/c11-10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-Phenylcyclobutanone is a powder with a melting point of 27-28 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Chemical Markers in Irradiated Foods
2-Phenylcyclobutanone and its derivatives, such as 2-dodecylcyclobutanone, have significant applications as markers for irradiated foods. Research has shown these compounds to be present in various irradiated foods, including chicken, fish, beef, and various fruits and dairy products. These markers are unique to irradiated foods and do not appear in non-irradiated counterparts, making them reliable indicators of food irradiation processes (Boyd et al., 1991), (Tewfik et al., 1999), (Chan et al., 2014).
Synthesis and Characterization
2-Phenylcyclobutanone and related compounds have been synthesized and characterized for various applications. The study of their synthesis helps in understanding their structure and potential uses in different fields, such as organic chemistry and food science (Cohen & Matz, 1981), (Yoshioka et al., 1984).
Chemical Reactions and Mechanisms
The study of 2-phenylcyclobutanone derivatives also includes their reactions and mechanisms in various chemical processes. For instance, their behavior under certain conditions like thermal rearrangement or under acidic conditions has been explored to understand their chemical properties and potential applications in synthesizing other chemical compounds (Bampfield et al., 1976), (Duperrouzel & Lee-Ruff, 1980).
Toxicological Evaluation
There have been studies assessing the toxicological effects of 2-phenylcyclobutanone derivatives. These studies are crucial for determining the safety of these compounds, especially when they are used as markers in irradiated foods. Such evaluations help in understanding any potential health risks associated with consumption of irradiated foods containing these compounds (Song et al., 2018), (Delincée et al., 2002).
Safety and Hazards
The safety information for 2-Phenylcyclobutanone includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Mechanism of Action
Mode of Action
Without known targets, the specific mode of action for 2-Phenylcyclobutanone remains unclear. Like many other compounds, it is likely that 2-phenylcyclobutanone interacts with its targets at a molecular level, leading to changes in cellular function .
Biochemical Pathways
It is plausible that 2-phenylcyclobutanone could influence multiple pathways, given the interconnected nature of biochemical networks
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound . Future research should focus on understanding these properties to predict how 2-Phenylcyclobutanone behaves in the body.
Result of Action
The molecular and cellular effects of 2-Phenylcyclobutanone’s action are currently unknown. Given the lack of identified targets and pathways, it is challenging to predict the specific molecular and cellular effects of this compound
properties
IUPAC Name |
2-phenylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFZFQHWYGJPQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466792 | |
| Record name | 2-phenylcyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylcyclobutanone | |
CAS RN |
42436-86-2 | |
| Record name | 2-phenylcyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-hydroxy-2-phenylcyclobutanone formed through a photochemical process?
A1: The research paper [] details the formation of 2-hydroxy-2-phenylcyclobutanone through the irradiation of 4-oxo-4-phenylbutanal. Upon irradiation, the triplet excited state of the ketone moiety abstracts a hydrogen atom from the aldehydic group within the same molecule (intramolecular abstraction). This leads to the formation of a biradical intermediate, which then undergoes cyclization to form the final product, 2-hydroxy-2-phenylcyclobutanone. The study highlights the high reactivity of aldehydic hydrogens in this type of reaction.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



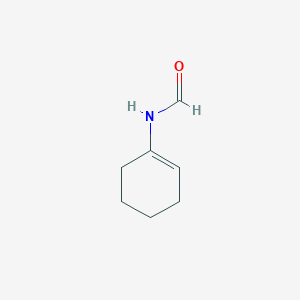
![2-[(2-{4-[(2-Methylbenzoyl)amino]benzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1364926.png)
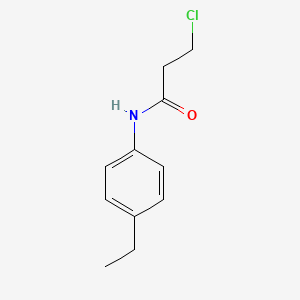
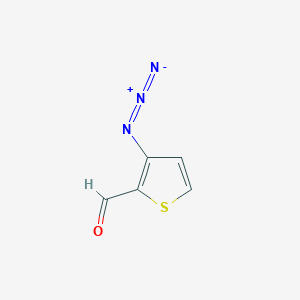
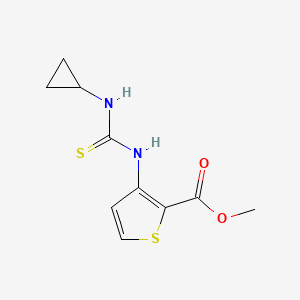
![2-({2-[4-(Benzylamino)-4-oxobutanoyl]hydrazino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1364936.png)


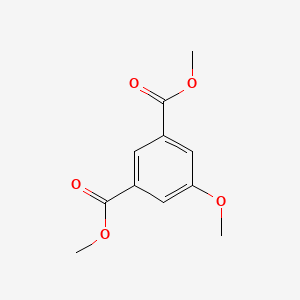
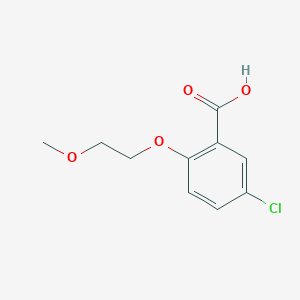
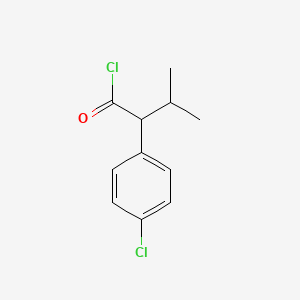
![2-{[2-(2-Nitrobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364948.png)

